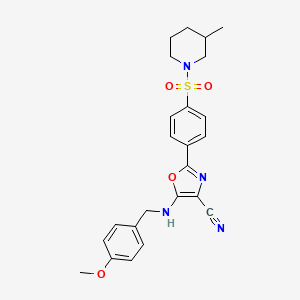![molecular formula C17H18N2O2 B2545374 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1005054-56-7](/img/structure/B2545374.png)
8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, derivatives of furo[2,3-f]quinoline were synthesized by the reaction of enamines with 2-methoxycarbonyl-4-oxo-5,8-quinolinequinone, as described in one of the studies . Another study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which are structurally related to the compound , through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The study on the crystal structures of related quinoline compounds provides insights into the conformation and planarity of the molecule, which can influence its biological activity . The spectroscopic characterization, including FT-IR, NMR, and UV-vis, along with DFT studies, offers a detailed understanding of the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including photoaddition, as seen in the study where methoxy-substituted 4-hydroxyquinolin-2-one reacted with alkenes . The presence of methoxy groups can influence the reactivity of the molecule, as demonstrated by the effect of methyl substitution on the photoaddition of psoralens with nucleic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The spectroscopic and computational studies provide valuable information on these properties. For example, the Gauge-Invariant Atomic Orbital approach used in one study helps to calculate the proton and carbon chemical shifts, which are indicative of the compound's electronic environment . The natural bond orbital analysis reveals the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Antitumorpotential dieser Verbindung untersucht. Ihre Fähigkeit, spezifische Enzyme oder Signalwege zu hemmen, die am Wachstum und der Proliferation von Krebszellen beteiligt sind, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .
- Die Untersuchungen zu ihrer Rolle bei neurodegenerativen Erkrankungen (wie Alzheimer und Parkinson) laufen. Forscher wollen ihre Auswirkungen auf die neuronale Funktion verstehen und therapeutische Anwendungen erforschen .
- Forscher haben ihre Auswirkungen auf entzündungsfördernde Signalwege, Zytokinproduktion und Immunreaktionen untersucht. Sie könnte ein wertvolles Leitmolekül für die Entwicklung entzündungshemmender Medikamente sein .
- Untersuchungen haben ihre antibakterielle, antimykotische und antivirale Aktivität untersucht. Sie könnte bei der Bekämpfung von arzneimittelresistenten Krankheitserregern nützlich sein .
- Forscher haben ihre Auswirkungen auf die Herzfunktion, Blutgefäße und den Lipidstoffwechsel untersucht. Klinische Studien sind erforderlich, um ihre potenziellen kardiovaskulären Vorteile zu validieren .
Antitumor-Eigenschaften
Neuroprotektion und neurodegenerative Erkrankungen
Entzündungshemmende Aktivität
Antimikrobielles Potenzial
Kardiovaskuläre Anwendungen
Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, zögern Sie bitte nicht, uns zu fragen
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDXPQBNGQAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)
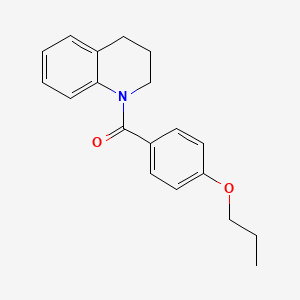
![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)
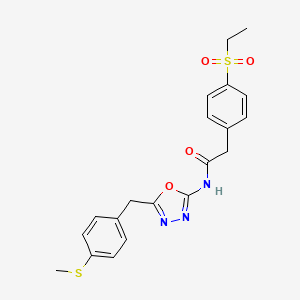
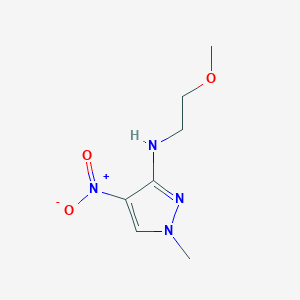
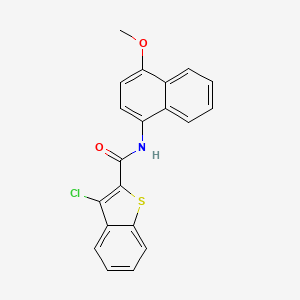
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)
![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)
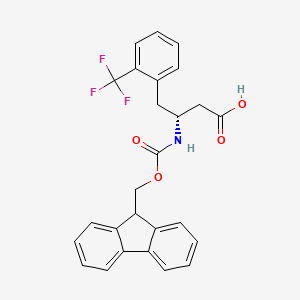
![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)
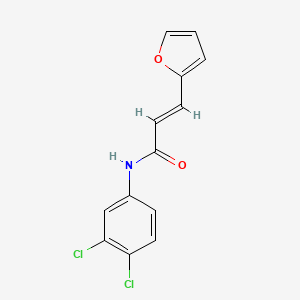
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

